molecular formula C28H40O8 B1235835 taxuyunnanin C

taxuyunnanin C

Cat. No.: B1235835
M. Wt: 504.6 g/mol
InChI Key: KFFHSFCOKCGBBW-VCPDXWRASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxuyunnanin C is a 14-hydroxylated taxoid, a class of diterpenoids specific to plants of the genus Taxus (yew). It was first isolated from the suspension cell culture of Taxus canadensis in 2006, marking the discovery of non-polar (polyacylated) 14-hydroxylated taxoids in this species . Structurally, this compound is characterized by a hydroxyl group at the C14 position of the taxane core, distinguishing it from other taxoids like paclitaxel (C13-hydroxylated) and abeo-taxoids (modified carbon skeleton) . Its biosynthesis involves the enzyme taxoid 14β-hydroxylase (T14βH), which diverts intermediates from the main taxol pathway toward 14-hydroxylated derivatives .

Properties

Molecular Formula

C28H40O8

Molecular Weight

504.6 g/mol

IUPAC Name

[(1S,2S,3S,5S,8S,10S,14S)-2,10,14-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate

InChI

InChI=1S/C28H40O8/c1-14-12-21(34-17(4)30)25-26(36-19(6)32)24-15(2)20(33-16(3)29)10-11-28(24,9)13-22(35-18(5)31)23(14)27(25,7)8/h20-22,24-26H,2,10-13H2,1,3-9H3/t20-,21-,22-,24-,25-,26-,28-/m0/s1

InChI Key

KFFHSFCOKCGBBW-VCPDXWRASA-N

SMILES

CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)[C@H](C1)OC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C

Canonical SMILES

CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C

Synonyms

taxuyunnanine C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Taxoid Compounds

Taxoids are classified into three main groups based on structural and functional differences:

13-Hydroxylated taxoids (e.g., paclitaxel, baccatin III).

14-Hydroxylated taxoids (e.g., taxuyunnanin C, yunnaxan).

11(15→1)-Abeo-taxoids (e.g., taxusin).

Structural Differences

Feature This compound (14-Hydroxylated) Paclitaxel (13-Hydroxylated) Taxusin (Abeo-taxoid)
Hydroxylation Position C14 C13 None (modified skeleton)
Core Skeleton Taxane Taxane 11(15→1)-Abeo-taxane
Key Functional Groups 14-OH, acetylated side chains 13-OH, benzoyl/phenyl groups Oxetane ring modifications
Biosynthetic Branch Diverted via T14βH Main pathway (CYP450s) Divergent cyclization

Species-Specific Accumulation

  • This compound accumulates in Taxus yunnanensis and T. canadensis cell cultures, while Pseudotaxus chienii predominantly produces taxusin derivatives .
  • Methyl jasmonate elicitation increases this compound production in T. wallichiana cultures but has minimal effect on paclitaxel yield .

Analytical Methods for Detection and Quantification

This compound is identified using:

  • LC/ESI-MS/MS : Effective for distinguishing 14-hydroxylated taxoids from C13 analogs based on mass fragmentation patterns .
  • HPLC : Quantifies this compound in plant extracts with precision (±2.5% RSD) .

Research Findings and Implications

Biosynthetic Regulation : T14βH expression determines this compound accumulation, offering a target for metabolic engineering .

Ecological Role : 14-hydroxylated taxoids may serve as chemical defenses in yew species, though their exact ecological function remains unclear .

Biotechnological Potential: Cell cultures of T. canadensis and T. yunnanensis are optimal for this compound production, with yields up to 0.8 mg/g dry weight under optimized conditions .

Q & A

Q. How is taxuyunnanin C isolated and characterized from natural sources, and what analytical methods are critical for ensuring purity?

this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography and HPLC. Structural characterization relies on NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) to confirm molecular identity. Purity validation requires HPLC with UV/Vis or diode array detection, ensuring ≥95% purity for pharmacological studies .

Q. What in vitro assays are recommended for preliminary screening of this compound’s bioactivity?

Standard assays include:

  • Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7).
  • Antioxidant activity : DPPH radical scavenging or FRAP assays.
  • Anti-inflammatory effects : ELISA-based measurement of TNF-α or IL-6 in LPS-induced macrophages. Include positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant activity) and triplicate experiments to ensure reproducibility .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy?

Use a logarithmic concentration range (e.g., 0.1–100 µM) to identify IC₅₀ values. Include vehicle controls (e.g., DMSO) and validate results across at least three independent experiments. Statistical analysis (ANOVA with post-hoc tests) must account for inter-experimental variability .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in this compound’s reported mechanisms of action across studies?

Conflicting mechanisms (e.g., apoptosis induction vs. cell cycle arrest) require:

  • Multi-omics integration : RNA-seq to identify differentially expressed genes and metabolomics to map pathway alterations.
  • Pharmacological inhibition : Use specific inhibitors (e.g., caspase inhibitors for apoptosis) to isolate mechanisms.
  • Temporal analysis : Time-course experiments to distinguish primary vs. secondary effects. Transparent reporting of negative results is critical to contextualize findings .

Q. How can researchers optimize the semi-synthesis of this compound derivatives to enhance bioactivity?

Apply structure-activity relationship (SAR) principles:

  • Functional group modifications : Introduce hydroxyl or acetyl groups at C-6/C-14 positions.
  • Stereochemical control : Use chiral catalysts to preserve/enhance activity. Validate synthetic routes via HPLC and compare bioactivity against the parent compound using standardized assays (e.g., IC₅₀ shifts in cytotoxicity assays) .

Q. What statistical approaches are appropriate for analyzing this compound’s synergistic effects with existing therapeutics?

Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy:

  • Experimental design : Test this compound with chemotherapeutics (e.g., paclitaxel) at fixed molar ratios.
  • Data interpretation : CI < 1 indicates synergy; CI > 1 suggests antagonism. Power analysis should determine sample sizes to mitigate Type I/II errors .

Q. How should contradictory data on this compound’s pharmacokinetics be addressed in preclinical studies?

Discrepancies in bioavailability or half-life may stem from:

  • Model variability : Compare results across species (e.g., murine vs. primate models).
  • Analytical sensitivity : Use LC-MS/MS instead of UV-based detection for plasma concentration measurements. Meta-analyses of existing datasets can identify confounding variables (e.g., administration route) .

Methodological and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound’s extraction and bioassay workflows?

Document:

  • Extraction parameters : Solvent polarity, temperature, and duration.
  • Cell culture conditions : Passage number, serum concentration, and incubation time. Deposit raw data (e.g., NMR spectra, dose-response curves) in public repositories (e.g., Zenodo) and cite standardized protocols (e.g., NCCN guidelines for cytotoxicity assays) .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

Employ:

  • Pull-down assays : Biotinylated this compound with streptavidin beads to isolate binding partners.
  • CRISPR/Cas9 knockouts : Delete putative targets (e.g., tubulin) to confirm functional relevance.
  • Molecular docking : Compare binding affinities across homologs (e.g., β-tubulin isoforms) .

Ethical and Reporting Standards

Q. What ethical guidelines apply to in vivo studies of this compound’s toxicity?

Adhere to ARRIVE 2.0 guidelines for animal studies:

  • Sample size justification : Power analysis to minimize animal use.
  • Endpoint criteria : Predefine humane endpoints (e.g., tumor volume limits).
    Report adverse events transparently, even if they contradict hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
taxuyunnanin C
Reactant of Route 2
Reactant of Route 2
taxuyunnanin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.